

# Application Note: AT-007 (Govorestat) for Aldose Reductase Inhibition

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## Compound of Interest

Compound Name: Tegacorat

Cat. No.: B15610750

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## Introduction

The polyol pathway is a metabolic route that converts glucose to fructose.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, the flux of glucose through the polyol pathway increases significantly.[2] The first and rate-limiting enzyme in this pathway, aldose reductase (AR), reduces glucose to sorbitol.[1][2] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SORD). [1] In conditions such as classic galactosemia, aldose reductase also converts galactose to the toxic metabolite galactitol.[3][4]

The accumulation of intracellular sorbitol and galactitol leads to osmotic stress and cellular damage, contributing to the long-term complications seen in diseases like Sorbitol Dehydrogenase (SORD) Deficiency and Galactosemia.[1][3] Consequently, aldose reductase is a key therapeutic target. AT-007 (govorestat) is a next-generation, potent, and selective Aldose Reductase Inhibitor (ARI) that is CNS-penetrant.[3] By blocking aldose reductase, AT-007 aims to prevent the accumulation of toxic sugar alcohols, thereby mitigating the progression of neurological and other systemic complications associated with these rare metabolic diseases. [5][6]

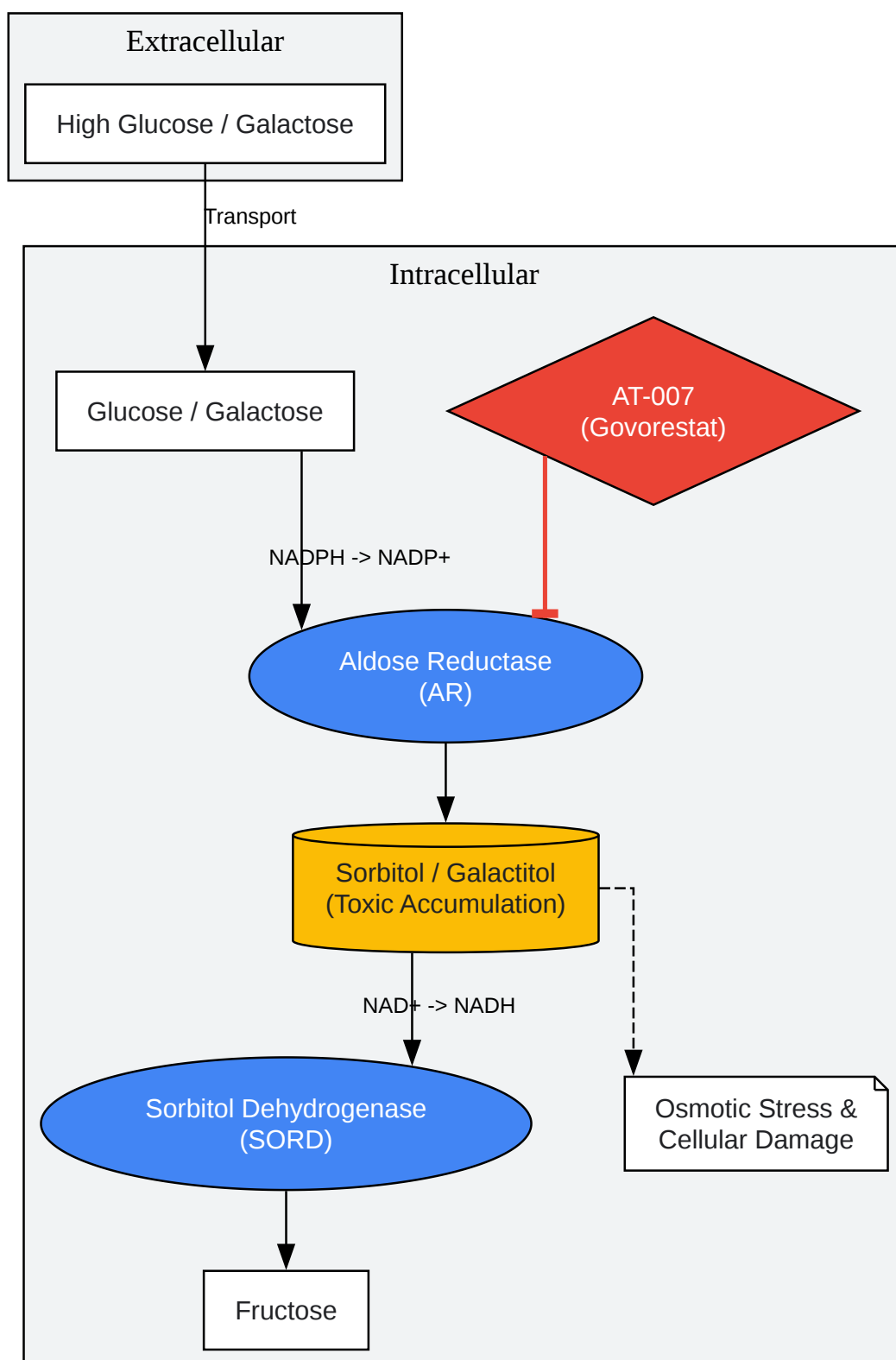
## Therapeutic Rationale

AT-007 is in development for several rare neurological diseases, including:

- Galactosemia: A genetic disorder where the inability to metabolize galactose leads to the accumulation of toxic galactitol, causing neurological damage and other long-term complications.[3] Clinical trials have shown that AT-007 significantly reduces plasma galactitol levels in both children and adults with Galactosemia.[7]
- Sorbitol Dehydrogenase (SORD) Deficiency: A progressive neuromuscular disease caused by the inability to metabolize sorbitol, leading to its toxic accumulation and resulting in neuronal dysfunction and degeneration.[3] In clinical trials, AT-007 has demonstrated significant reductions in blood sorbitol levels.[6]
- PMM2-CDG (Phosphomannomutase 2 Deficiency): A congenital disorder of glycosylation where imbalances in sugar metabolism pathways, including aldose reductase activity, contribute to the disease's pathology.[3]

This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of AT-007 on aldose reductase by measuring intracellular sorbitol levels in a human cell line.

## Signaling Pathway



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Caption: The Polyol Pathway and the inhibitory action of AT-007.

## Experimental Protocols

### Protocol 1: Cell-Based Aldose Reductase Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of AT-007 on aldose reductase activity by measuring intracellular sorbitol accumulation in Human Lens Epithelial (HLE) cells cultured under high glucose conditions.

#### 1. Principle

HLE cells are incubated in a high-glucose medium to stimulate the polyol pathway, leading to the intracellular accumulation of sorbitol via aldose reductase. The cells are simultaneously treated with varying concentrations of AT-007. After incubation, cells are lysed, and the intracellular sorbitol concentration is measured using a colorimetric assay. The reduction in sorbitol levels in the presence of AT-007 is indicative of its inhibitory activity on aldose reductase.

#### 2. Materials and Reagents

- Human Lens Epithelial (HLE) cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 5.5 mM glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- D-Glucose (sterile solution)
- AT-007 (Govorestat)
- DMSO (cell culture grade)
- Phosphate Buffered Saline (PBS), pH 7.4
- Cell Lysis Buffer (e.g., RIPA buffer)

- BCA Protein Assay Kit
- Sorbitol Assay Kit (Colorimetric)
- 96-well clear, flat-bottom cell culture plates
- Microplate reader

### 3. Cell Culture

- Culture HLE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Subculture cells every 2-3 days or when they reach 80-90% confluency.
- For the assay, seed  $1 \times 10^4$  cells per well in a 96-well plate and allow them to adhere overnight.

### 4. Assay Procedure

- Prepare Media:
  - Normal Glucose (NG) Medium: DMEM with 5.5 mM glucose + 2% FBS.
  - High Glucose (HG) Medium: DMEM with 5.5 mM glucose + 2% FBS, supplemented with D-glucose to a final concentration of 50 mM.
- Prepare AT-007 dilutions:
  - Prepare a 100 mM stock solution of AT-007 in DMSO.
  - Perform serial dilutions in HG medium to obtain 2X final concentrations (e.g., from 200 pM to 2 μM). Include a vehicle control (DMSO) in HG medium.
- Cell Treatment:
  - Remove the culture medium from the 96-well plate.
  - Wash the cells once with sterile PBS.

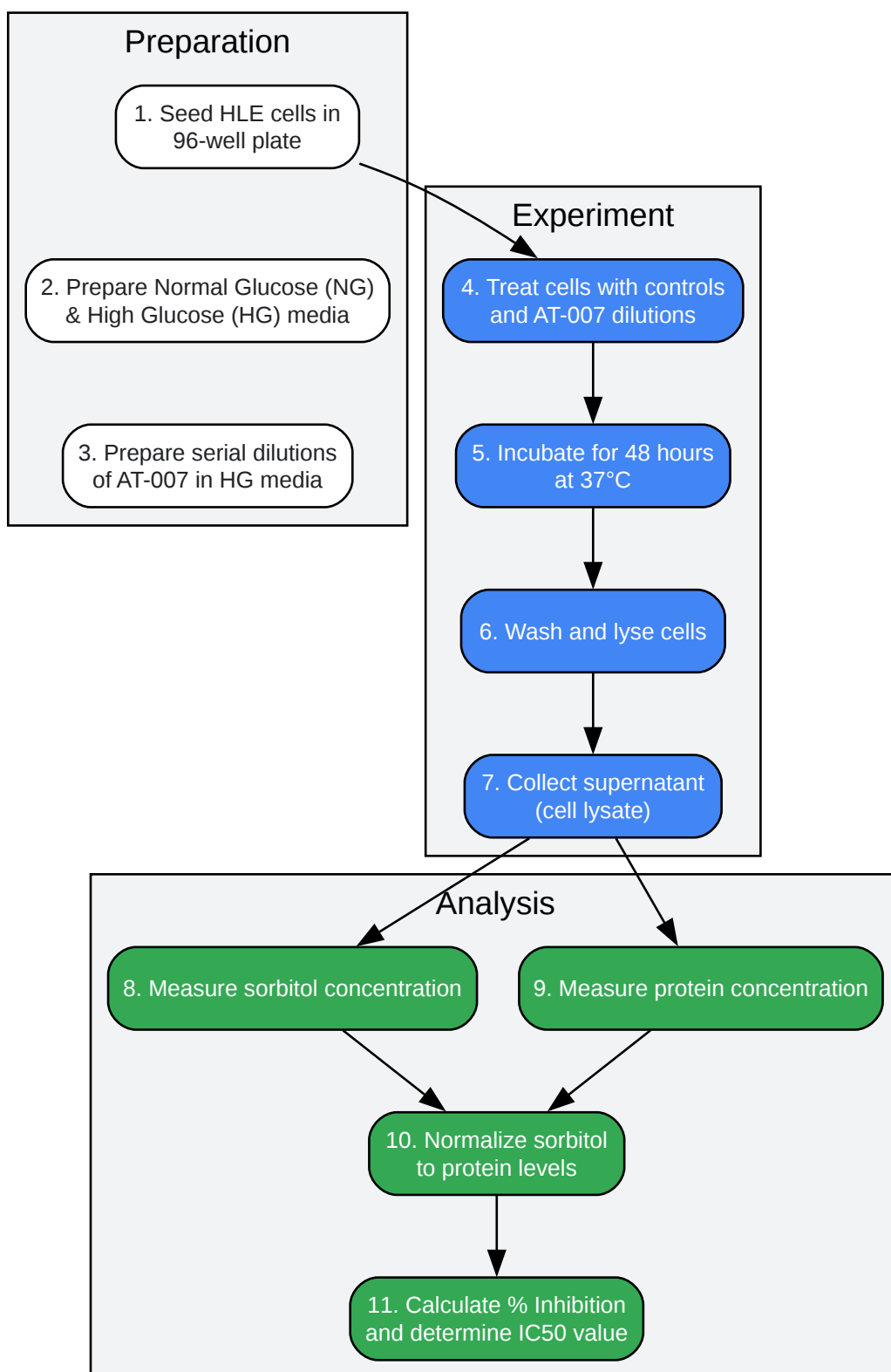
- Add 100  $\mu$ L of the appropriate medium to each well:
  - Control Wells: NG Medium, HG Medium + Vehicle.
  - Test Wells: HG Medium with serially diluted AT-007.
- Incubate the plate at 37°C and 5% CO<sub>2</sub> for 48 hours.
- Cell Lysis and Sample Preparation:
  - After incubation, remove the medium and wash the cells twice with ice-cold PBS.
  - Add 50  $\mu$ L of ice-cold Cell Lysis Buffer to each well.
  - Incubate on ice for 15 minutes with gentle shaking.
  - Centrifuge the plate at 4°C for 10 minutes at 12,000 rpm to pellet cell debris.
  - Collect the supernatant (cell lysate) for sorbitol and protein measurement.
- Sorbitol Measurement:
  - Perform the sorbitol assay according to the manufacturer's instructions. Briefly, this involves an enzymatic reaction that leads to a colorimetric product, with absorbance measured at the appropriate wavelength (e.g., ~450 nm).
  - Use the cell lysates as samples. Create a standard curve using the provided sorbitol standards.
- Protein Measurement:
  - Determine the protein concentration in each cell lysate using a BCA Protein Assay Kit to normalize the sorbitol levels.

## 5. Data Analysis

- Calculate the sorbitol concentration in each sample using the standard curve.

- Normalize the sorbitol concentration to the protein concentration for each well (e.g., in nmol sorbitol/mg protein).
- Calculate the percentage of aldose reductase inhibition for each AT-007 concentration using the following formula: % Inhibition =  $[1 - (\text{Sorbitol\_AT007} - \text{Sorbitol\_NG}) / (\text{Sorbitol\_HG} - \text{Sorbitol\_NG})] * 100$
- Plot the % Inhibition against the logarithm of the AT-007 concentration.
- Determine the IC50 value (the concentration of AT-007 that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

## Experimental Workflow



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Caption: Workflow for the cell-based aldose reductase inhibition assay.



## Data Presentation

### Table 1: Hypothetical In Vitro Efficacy of AT-007 in HLE Cells

This table presents representative data from the cell-based assay described above.

| AT-007 Conc. (nM) | Normalized Sorbitol (nmol/mg protein) | % Inhibition |
|-------------------|---------------------------------------|--------------|
| 0 (Vehicle)       | 25.4 ± 2.1                            | 0%           |
| 0.1               | 13.1 ± 1.5                            | 48.4%        |
| 1                 | 6.8 ± 0.9                             | 73.2%        |
| 10                | 3.2 ± 0.5                             | 87.4%        |
| 100               | 2.1 ± 0.4                             | 91.7%        |
| 1000              | 1.9 ± 0.3                             | 92.5%        |
| IC50 (nM)         | 0.12                                  |              |

Data are represented as mean ± standard deviation. Normal Glucose control yielded a normalized sorbitol level of 2.0 ± 0.4 nmol/mg protein.

### Table 2: Summary of Clinical Pharmacodynamic Data for AT-007 (Govorestat)

This table summarizes publicly available data on the reduction of toxic metabolites in patients treated with AT-007.

| Disease         | Population           | Treatment<br>Dose/Duration      | Biomarker            | Mean<br>Reduction<br>from<br>Baseline | Reference |
|-----------------|----------------------|---------------------------------|----------------------|---------------------------------------|-----------|
| Galactosemia    | Adult Patients       | 20 mg/kg, 28 days               | Plasma Galactitol    | 45% - 54%                             | [8]       |
| Galactosemia    | Adult Patients       | 20 and 40 mg/kg, multiple doses | Plasma Galactitol    | ~46% - 51%                            | [9]       |
| SORD Deficiency | Adult Patients       | 20 mg/kg/day, up to 30 days     | Whole Blood Sorbitol | 66% (range 54-75%)                    | [6]       |
| SORD Deficiency | Patients (16-55 yrs) | Daily, 90 days                  | Blood Sorbitol       | ~52%                                  | [10]      |

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